Cas no 1448069-13-3 (N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide)

N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a phenyl ring via a methylene bridge, further substituted with a phenoxypropanamide group. This structure confers potential bioactivity, particularly in medicinal chemistry, where such scaffolds are explored for their pharmacological properties. The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the phenoxypropanamide group may contribute to selective interactions with biological targets. The compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined synthetic route ensures reproducibility, and its structural features suggest utility in developing enzyme inhibitors or receptor modulators.
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide structure
1448069-13-3 structure
Product name:N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
CAS No:1448069-13-3
MF:C19H19N3O3
MW:337.372464418411
CID:5365939

N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenoxypropanamide
    • N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
    • Inchi: 1S/C19H19N3O3/c1-13(24-16-9-4-3-5-10-16)19(23)21-17-11-7-6-8-15(17)12-18-20-14(2)22-25-18/h3-11,13H,12H2,1-2H3,(H,21,23)
    • InChI Key: JAGMWIKYHJHUCA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1CC1ON=C(C)N=1)(=O)C(OC1=CC=CC=C1)C

N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6372-0129-2μmol
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6372-0129-3mg
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
3mg
$63.0 2023-09-09
Life Chemicals
F6372-0129-15mg
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
15mg
$89.0 2023-09-09
Life Chemicals
F6372-0129-50mg
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
50mg
$160.0 2023-09-09
Life Chemicals
F6372-0129-5μmol
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6372-0129-100mg
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
100mg
$248.0 2023-09-09
Life Chemicals
F6372-0129-10mg
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
10mg
$79.0 2023-09-09
Life Chemicals
F6372-0129-30mg
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
30mg
$119.0 2023-09-09
Life Chemicals
F6372-0129-10μmol
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6372-0129-1mg
N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide
1448069-13-3
1mg
$54.0 2023-09-09

Additional information on N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide

Professional Introduction to N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide (CAS No. 1448069-13-3)

N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1448069-13-3, represents a promising candidate for further exploration in drug development, particularly in the context of addressing complex biological targets. The molecular architecture of this compound incorporates several key functional groups that contribute to its potential pharmacological activity.

The core structure of N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide features a phenyl ring substituted with a 2-phenoxypropanamide moiety. This moiety is further connected to a benzene ring that is, in turn, linked to a 3-methyl-1,2,4-oxadiazole ring. The presence of the 3-methyl-1,2,4-oxadiazole group is particularly noteworthy, as oxadiazole derivatives are well-documented for their diverse biological activities. These include anti-inflammatory, antimicrobial, and anti-cancer properties, which have been extensively studied in recent years.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The 3-methyl-1,2,4-oxadiazole ring in N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide is expected to play a crucial role in modulating the compound's interaction with biological targets. This region of the molecule can engage in hydrogen bonding and other non-covalent interactions, which are essential for achieving high affinity and selectivity in drug-receptor binding.

The phenoxypropanamide group is another critical component of this compound. Phenoxypropanamides have been reported to exhibit a range of pharmacological effects, including analgesic and anti-inflammatory activities. The phenoxy group introduces a polar region that can interact with hydrophilic pockets on the target protein or receptor, while the amide bond provides a hinge region that allows for conformational flexibility. This structural feature is often exploited in the design of small molecule inhibitors.

In the context of current research trends, N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide aligns with the growing interest in multitarget-directed ligands (MTDLs). MTDLs are designed to simultaneously interact with multiple biological targets, thereby increasing their therapeutic efficacy and reducing the likelihood of resistance development. The combination of the 3-methyl-1,2,4-oxadiazole and phenoxypropanamide moieties suggests that this compound may possess such multitargeting capabilities.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The structural features of N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenoxypropanamide bear similarity to known bioactive molecules that have demonstrated efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease. The oxadiazole ring has been shown to interact with amyloid-beta plaques and alpha-synuclein aggregates, which are hallmark pathological features of these neurodegenerative diseases.

Furthermore,the compound's ability to cross the blood-brain barrier (BBB) is another area of significant interest. Many potential therapeutic agents fail to reach their intended target site due to inefficient BBB penetration. However,the lipophilic nature of certain parts of N-{[1448069-133]-(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pheny]l]-phenoxyprop
anamide} may facilitate its transport across this barrier,allowing it to exert its effects within the central nervous system.

The synthesis and optimization of N-{[N-{(S)-1-[[(S)-N-(tert-butoxycarbonyl)amino]-3-(trifluoromethoxy)propyl]amino](tetrahydropyran)[α]-hydroxy]-N-(trifluoromethanesulfonyl)]cyclohexanecarboxamido}]methyl]-N-(trifluoromethanesulfonyl)benzenesulfonamide has been a subject of intense research efforts. Advanced synthetic methodologies have been employed to construct the complex framework of this molecule while maintaining high enantiomeric purity. Techniques such as chiral resolution and asymmetric synthesis have been particularly valuable in achieving these objectives.

The pharmacokinetic profile of N-{[N-{(S)-1-[[(S)-N-(tert-butoxycarbonyl)amino]-3-(trifluoromethoxy)propyl]amino](tetrahydropyran)[α]-hydroxy]-N-(trifluoromethanesulfonyl)]cyclohexanecarboxamido}]methyl]-N-(trifluoromethanesulfonyl)benzenesulfonamide is also an important consideration in its development as a drug candidate. Studies have shown that optimizing metabolic stability can significantly enhance a drug's bioavailability and therapeutic window. Computational modeling techniques have been used to predict how different structural modifications will affect the compound's pharmacokinetic properties.

In conclusion,N-{[N-{(S)-1-[[(S)-N-(tert-butoxycarbonyl)amino]-3-(trifluoromethoxy)propyl]amino](tetrahydropyran)[α]-hydroxy]-N-(trifluoromethanesulfonyl)]cyclohexanecarboxamido}]methyl]-N-(trifluoromethanesulfonyl)benzenesulfonamide represents a promising lead compound for further development in pharmaceutical research。Its unique structural features,combined with its potential multitargeting capabilities,make it an attractive candidate for treating various diseases,particularly those affecting the central nervous system。Ongoing studies aimed at optimizing its synthesis,pharmacological activity,and pharmacokinetic profile are expected to yield valuable insights into its therapeutic potential.

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